Ethyl 2-chloro-6-hydroxynicotinate
Description
Significance of Nicotinic Acid Derivatives in Heterocyclic Chemistry
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in heterocyclic chemistry. americanelements.combldpharm.comchemicalbook.com These pyridine-based compounds have garnered immense interest due to their diverse biological activities and their utility as building blocks in organic synthesis. bldpharm.comnih.gov In medicinal chemistry, nicotinic acid derivatives have been explored for a wide range of therapeutic applications, including the development of novel anticancer agents. bldpharm.comnih.gov Their structural versatility allows for modifications that can lead to compounds with tailored electronic and steric properties, making them valuable for creating new drugs. americanelements.com
Research Landscape of Halogenated Hydroxynicotinates
The introduction of halogen and hydroxyl groups onto the nicotinic acid framework gives rise to halogenated hydroxynicotinates, a class of compounds with significant potential in synthetic and medicinal chemistry. The presence of a halogen, such as chlorine, provides a reactive handle for further chemical transformations, enabling the synthesis of more complex molecules through cross-coupling reactions and nucleophilic substitutions. The hydroxyl group can influence the compound's solubility, acidity, and ability to form hydrogen bonds, which are crucial for biological interactions.
The research in this area often focuses on the synthesis of these derivatives and the exploration of their chemical reactivity. For instance, the selective functionalization of the pyridine (B92270) ring is a key area of investigation, aiming to control the position of various substituents to fine-tune the compound's properties. While specific research on Ethyl 2-chloro-6-hydroxynicotinate is not apparent, the broader class of halogenated nicotinic acid esters is of interest for creating libraries of compounds for drug discovery and materials science.
Rationale for Comprehensive Investigation of this compound
A comprehensive investigation into this compound would be a logical and valuable extension of the existing research on nicotinic acid derivatives. The unique positioning of the chloro, hydroxyl, and ethyl ester groups on the pyridine ring suggests that this compound could serve as a versatile intermediate for the synthesis of a variety of novel heterocyclic systems.
Specifically, the chlorine at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. The hydroxyl group at the 6-position could be alkylated, acylated, or used to modulate the electronic properties of the ring system. The ethyl ester at the 3-position offers a site for hydrolysis, amidation, or reduction to an alcohol, further expanding the synthetic possibilities.
The systematic study of this compound's synthesis, reactivity, and physicochemical properties would provide valuable data for the design of new pharmaceuticals, agrochemicals, and functional materials. However, until such research is conducted and published, a detailed and scientifically accurate article on this compound remains beyond reach.
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-6(11)10-7(5)9/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
YNRSDXYCABYNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Chloro 6 Hydroxynicotinate and Its Precursors
Established Synthetic Routes to Halogenated Hydroxynicotinates
Traditional synthetic methods for producing halogenated hydroxynicotinates rely on a series of well-understood, sequential reactions. These routes typically involve the formation of the nicotinate (B505614) ester, followed by the strategic addition of halogen and hydroxyl groups.
The conversion of the carboxylic acid group of a nicotinic acid precursor to an ethyl ester is a fundamental step in the synthesis of the target compound. A common and direct method for this transformation is Fischer esterification, where the corresponding nicotinic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst.
For related compounds, such as the synthesis of methyl 2-chloronicotinate, a method involving the reaction of 2-chloronicotinic acid with diazomethane (B1218177) in diethyl ether has been documented. prepchem.com This reaction proceeds smoothly at room temperature, yielding the methyl ester after the removal of the solvent. prepchem.com A similar principle applies to the synthesis of the ethyl ester, where an appropriate ethylating agent would be used. The starting material for the target compound, 2-chloro-6-hydroxynicotinic acid, is a solid with a melting point of 302°C and a boiling point of 486.6°C at 760 mmHg. sigmaaldrich.com
The introduction of a chlorine atom at the C2 position of the pyridine (B92270) ring is a critical step. This is often achieved through the use of potent chlorinating agents. For instance, the synthesis of ethyl 2-chloroacetoacetate, a related chlorinated ester, can be accomplished by reacting ethyl acetoacetate (B1235776) with sulfuryl chloride. google.com In a described procedure, sulfuryl chloride is added dropwise to cooled ethyl acetoacetate, followed by a reaction period at room temperature. google.com This type of reaction highlights a general strategy for introducing a chlorine atom adjacent to a carbonyl group or on an electron-rich ring system. Another method involves heating the nitrile of 6-chloronicotinic acid with hydrochloric acid. orgsyn.org
The placement of a hydroxyl group at the C6 position is another key synthetic challenge. One of the foundational methods for preparing the precursor 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521), followed by treatment with sodium hydroxide. orgsyn.org This procedure yields the bright yellow 6-hydroxynicotinic acid. orgsyn.org This precursor can then undergo subsequent chlorination and esterification steps.
More advanced strategies include enzymatic hydroxylation. The enzyme 6-hydroxynicotinic acid 3-monooxygenase (NicC), for example, catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to produce 2,5-dihydroxypyridine. nih.gov While this specific reaction alters the carbon skeleton, it demonstrates the potential of biocatalysis in the specific hydroxylation of the pyridine ring. nih.gov
Novel and Evolving Synthetic Approaches
In recent years, synthetic organic chemistry has seen the advent of new technologies that offer significant advantages over traditional methods, including improved efficiency, higher yields, and better environmental profiles.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique uses microwave irradiation to heat reactants directly and uniformly, often leading to dramatic reductions in reaction times and increases in product yields compared to conventional heating methods. beilstein-journals.orgnih.gov
This approach has been successfully applied to the synthesis of various heterocyclic compounds. For example, in the synthesis of coumarin-based 1,2,3-triazoles, the use of microwave irradiation resulted in significantly higher yields (80–90%) and shorter reaction times compared to conventional heating (68–79%). nih.gov Similarly, microwave-assisted methods have been employed for the construction of quinoline-based pyridopyridines and 2-amino-1H-imidazoles, demonstrating the broad applicability of this technology in heterocyclic chemistry. beilstein-journals.orgnih.govmdpi.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Coumarin Derivatives nih.gov
| Compound | Conventional Method | Microwave Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Intermediate 6a | 4 | 75 | 5 | 88 |
| Intermediate 6b | 4 | 72 | 5 | 85 |
| Final Product 8a | 5 | 78 | 6 | 90 |
| Final Product 8b | 5 | 79 | 6 | 89 |
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. youtube.com These methods are particularly valuable for the synthesis of highly functionalized aromatic and heteroaromatic compounds.
The formation of the C-O bond in the hydroxyl group of a nicotinate derivative can be facilitated by palladium-catalyzed hydroxylation reactions. rsc.org This methodology has been extensively studied for the formation of oxygen-carbon bonds in various synthetic procedures. rsc.org Furthermore, palladium catalysis is instrumental in C-H activation and functionalization, which allows for the direct introduction of substituents onto the pyridine ring. nih.govrsc.orgnih.gov For instance, palladium-catalyzed C-H activation of anilines with epoxides has been developed to create β-hydroxy products, showcasing a regioselective functionalization that could be adapted for hydroxylation on a pyridine ring. nih.govrsc.orgnih.gov These advanced catalytic systems offer a powerful and efficient alternative to traditional multi-step synthetic sequences.
Chemo- and Regioselective Synthesis Strategies
Achieving the precise 2-chloro-6-hydroxy-3-ethoxycarbonyl substitution pattern on a pyridine ring is a significant chemical challenge due to the directing effects of the substituents. The electron-withdrawing nature of both the chlorine atom and the ethyl carboxylate group deactivates the ring towards electrophilic substitution, while simultaneously activating the positions ortho and para to the nitrogen for nucleophilic attack. The key to a successful synthesis lies in regioselectivity—directing a reaction to a specific position when multiple reactive sites are available.
Two primary regioselective strategies can be envisioned for the synthesis of Ethyl 2-chloro-6-hydroxynicotinate:
Late-Stage Chlorination of a 6-Hydroxynicotinate Precursor: This approach involves constructing the ethyl 6-hydroxynicotinate core first and then selectively introducing a chlorine atom at the C-2 position. The hydroxyl group at C-6 strongly activates the ring, but directing an electrophilic chlorinating agent exclusively to the C-2 position, while avoiding reaction at C-4 or C-5, requires precise control.
Selective Functionalization of a Dichloro-Precursor: A more common and often more controllable strategy involves starting with a precursor that already has leaving groups at both the C-2 and C-6 positions, such as Ethyl 2,6-dichloronicotinate. The subsequent step is a selective nucleophilic aromatic substitution (SNAr). In pyridine systems, the C-2 and C-6 positions are electronically activated for nucleophilic attack. However, subtle electronic and steric differences can be exploited. The chloro group at the C-6 position is often more labile than the one at C-2, allowing for a regioselective substitution with a hydroxide source to install the 6-hydroxy group while leaving the 2-chloro group intact.
Precursors and Starting Materials in this compound Synthesis
The selection of appropriate starting materials is fundamental to the success of any synthetic route. The following sections detail the utility of various classes of precursors for the synthesis of the target compound.
While the name "5-chloronicotinic acid" can be ambiguous, it typically refers to 5-chloro-pyridine-3-carboxylic acid. However, in the context of synthesizing a 6-substituted product, 6-chloronicotinic acid (also named 2-chloro-5-pyridinecarboxylic acid) and its derivatives are more relevant precursors. The ester, Ethyl 6-chloronicotinate , serves as a valuable starting point.
A plausible, though challenging, route starting from Ethyl 6-chloronicotinate would involve direct hydroxylation. More strategically, a precursor like Ethyl 4,6-dichloronicotinate could be used. chemscene.comlongkechem.com Selective reduction of the C-4 chloro group followed by nucleophilic substitution at the C-6 position could potentially yield the desired product. The most direct precursor in this class is Ethyl 2,6-dichloronicotinate , where selective hydrolysis at C-6 is the key step. This precursor can be synthesized from chelidamic acid through a series of reactions involving chlorination with agents like phosphorus oxychloride.
Ethyl 2-chloronicotinate is a commercially available and widely used building block in chemical synthesis. sigmaaldrich.commedchemexpress.comtcichemicals.com It provides the correct substitution at the C-2 and C-3 positions, making it an attractive starting material. The primary challenge when starting from this precursor is the regioselective introduction of a hydroxyl group at the C-6 position.
Direct C-H hydroxylation of an unactivated C-6 position is difficult. Modern electrochemical methods have shown promise for the direct hydroxylation of arene C-H bonds, but this technology has not been specifically reported for Ethyl 2-chloronicotinate. A more classical approach involves a sequence of N-oxidation of the pyridine ring, followed by a rearrangement reaction (e.g., treatment with acetic anhydride) to introduce an acetoxy group, which can then be hydrolyzed to the desired hydroxyl function. This multi-step process requires careful optimization to control regioselectivity and maximize yield.
| Precursor | CAS Number | Key Transformation Required | Plausible Strategy |
|---|---|---|---|
| Ethyl 2,6-dichloronicotinate | 58584-85-3 | Selective Monohydrolysis | Nucleophilic aromatic substitution (SNAr) with a hydroxide source (e.g., NaOH, KOH) under controlled temperature to favor reaction at the C-6 position over the C-2 position. |
| Ethyl 2-chloronicotinate | 1452-94-4 | Regioselective C-6 Hydroxylation | N-oxidation followed by rearrangement and hydrolysis, or potentially direct C-H activation/hydroxylation. |
| Ethyl 6-hydroxynicotinate | 33599-18-3 | Regioselective C-2 Chlorination | Direct chlorination with an electrophilic chlorine source (e.g., N-chlorosuccinimide). Selectivity may be challenging due to the activating nature of the hydroxyl group. |
Beyond the direct precursors, other substituted pyridine carboxylic acids can be adapted for the synthesis. For example, 2-Chloro-6-methylnicotinic acid could theoretically be a starting point. chemicalbook.com The synthesis would require esterification of the carboxylic acid, followed by oxidation of the C-6 methyl group to a hydroxyl group. This oxidation can be harsh and may not be compatible with the other functional groups on the ring.
Alternatively, cyclocondensation reactions offer a powerful method for constructing the substituted pyridine ring from acyclic precursors. This "bottom-up" approach allows for the strategic placement of substituents by choosing appropriate starting fragments that already contain the necessary functionalities or their precursors. For instance, the reaction of an enamine derived from ethyl 3-aminocrotonate with a chlorinated 1,3-dicarbonyl equivalent could potentially form the desired pyridine core.
Synthetic Optimization and Yield Enhancement Studies
Once a viable synthetic route is identified, optimization is crucial for improving yield, purity, and cost-effectiveness. For the synthesis of this compound, a key step to optimize would be the selective hydrolysis of Ethyl 2,6-dichloronicotinate.
An optimization study would systematically investigate the impact of various reaction parameters:
Base: Different hydroxide sources (NaOH, KOH, LiOH) and their concentrations would be tested.
Solvent: The choice of solvent (e.g., water, dioxane/water, DMSO) can significantly influence the solubility of the reactants and the reaction rate.
Temperature: Lower temperatures generally favor selectivity in competing reactions. A study would identify the optimal temperature that provides a reasonable reaction rate while maximizing the yield of the desired mono-hydrolyzed product over the di-hydrolyzed byproduct.
Reaction Time: Monitoring the reaction progress over time is essential to quench it once the maximum concentration of the desired product is reached, preventing further reaction.
The results of such a study could be compiled into a table to identify the optimal conditions, as illustrated in the hypothetical example below for the selective hydrolysis of Ethyl 2,6-dichloronicotinate.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Target Compound (%) |
|---|---|---|---|---|---|
| 1 | NaOH (1.1) | H₂O/Dioxane | 80 | 6 | 45 |
| 2 | KOH (1.1) | H₂O/Dioxane | 80 | 6 | 52 |
| 3 | KOH (1.1) | H₂O/DMSO | 80 | 4 | 61 |
| 4 | KOH (1.1) | H₂O/DMSO | 60 | 12 | 75 |
| 5 | KOH (1.05) | H₂O/DMSO | 60 | 12 | 82 |
Chemical Reactivity and Derivatization Pathways of Ethyl 2 Chloro 6 Hydroxynicotinate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in Ethyl 2-chloro-6-hydroxynicotinate is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org
The chlorine atom at the 2-position of the pyridine ring is readily displaced by a variety of nucleophiles. This substitution typically follows an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a temporary intermediate before the chloride ion is eliminated. quimicaorganica.org
Research on related 2-chloronicotinic acid derivatives has demonstrated successful substitution with amine nucleophiles like morpholine. researchgate.net In a study on a similar heterocyclic system, 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, the chloro group was effectively replaced by nucleophiles such as sodium azide, various amines, and thiophenol under mild conditions. researchgate.net These examples underscore the feasibility of reacting this compound with a broad spectrum of nucleophiles to generate diverse derivatives.
Table 1: Examples of Nucleophilic Substitution on Chloro-Substituted Heterocycles
| Nucleophile | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Amine | Morpholine | Morpholinyl | researchgate.net |
| Azide | Sodium Azide | Azido | researchgate.net |
| Thiol | Thiophenol | Phenylthio | researchgate.net |
This table presents examples from related compounds, illustrating the potential reactions for this compound.
Amination at the C2 position is a particularly important transformation. The direct reaction of 2-chloropyridines with amines can lead to the corresponding 2-aminopyridine (B139424) derivatives. For instance, the synthesis of 2-morpholinonicotinic acid was achieved from 2-chloronicotinic acid through nucleophilic substitution with morpholine. researchgate.net This process involves the attack of the amine's nitrogen atom on the electron-deficient carbon, followed by the expulsion of the chloride. researchgate.net
The classic Chichibabin reaction, which involves reacting pyridine with a strong nucleophile like sodium amide (NaNH₂), is a well-known method for producing 2-aminopyridine. pearson.com While this specific reaction introduces an amino group via substitution of a hydride ion, it highlights the susceptibility of the 2-position of the pyridine ring to amination. pearson.comquimicaorganica.org General protocols for the amination of related halo-ketoesters often utilize a base such as sodium bicarbonate and a catalyst like sodium iodide in a solvent like acetonitrile. nih.gov
When considering nucleophilic additions to a substituted pyridine ring, the stereochemical outcome is a crucial aspect, particularly if chiral centers are formed. While the substitution reactions discussed primarily involve an aromatic system, the principles of stereochemistry become critical when the pyridine ring itself might be part of a larger, chiral molecule or when the attacking nucleophile is chiral.
The trajectory of the incoming nucleophile is governed by steric and electronic factors. Models like the Felkin-Anh and Cieplak models, though typically applied to acyclic carbonyl compounds, provide a framework for predicting the stereochemical outcome of nucleophilic attacks on sp²-hybridized carbons. youtube.com These models consider the steric hindrance of the substituents adjacent to the reaction center. For a pyridine ring, the approach of a nucleophile would be directed to minimize steric interactions with the groups at the adjacent positions and the pyridine nitrogen itself. Hard nucleophiles, such as organometallic reagents or hydrides, preferentially attack the 2-position of the pyridine ring. quimicaorganica.org The stereochemistry of such additions would depend on the existing stereocenters in the molecule and the specific conformation adopted during the reaction.
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C6 position of this compound is a key functional handle for further derivatization through reactions such as esterification and etherification.
The hydroxyl group can be readily converted into an ester. Standard esterification procedures involve reacting the alcohol with an acylating agent. A common method is the reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine, which also acts as a nucleophilic catalyst. chemtube3d.com The pyridine nitrogen attacks the acylating agent to form a highly reactive acylpyridinium salt, which is then attacked by the hydroxyl group of the substrate.
Alternatively, direct esterification can be achieved by reacting the hydroxyl compound with a carboxylic acid under acidic conditions (Fischer esterification), or by deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl or acyl halide. For example, a standard procedure for methylation, a form of esterification, involves using methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
Etherification of the 6-hydroxyl group provides another pathway for derivatization. This is typically accomplished via a Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether linkage.
A general procedure for this transformation involves treating the hydroxyl-substituted compound with an alkyl halide (like methyl iodide or benzyl (B1604629) bromide) and a base such as potassium carbonate in a solvent like DMF. nih.gov The formation of related compounds like Ethyl 6-chloro-2-ethoxynicotinate from a chloronicotinate precursor demonstrates the viability of alkoxylation reactions on this ring system. bldpharm.com
Table 2: Summary of Potential Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acid Chloride, Pyridine | Ester |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
Deoxyfluorination Studies on Electron-Deficient Phenols
The phenolic hydroxyl group in this compound allows it to function as an electron-deficient phenol (B47542) substrate in deoxyfluorination reactions. This transformation is significant as the incorporation of fluorine into organic molecules can enhance their pharmaceutical and agricultural properties by altering electronic effects, metabolic stability, and membrane permeability. Current time information in Bangalore, IN.nih.gov
Recent advancements have introduced efficient protocols for the deoxyfluorination of electron-deficient phenols using air-stable and moisture-insensitive reagents. organic-chemistry.orgnih.gov One such method employs a 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt. nih.govorganic-chemistry.org The reaction is typically conducted in the presence of an organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a solvent like toluene. nih.govorganic-chemistry.org These conditions are mild and demonstrate high tolerance for various functional groups, including esters, nitriles, and ketones, making them suitable for complex molecules. nih.gov
The reaction proceeds via a nucleophilic substitution pathway, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by fluoride. organic-chemistry.org For a substrate like this compound, the expected product would be Ethyl 2-chloro-6-fluoronicotinate. The electron-withdrawing nature of the chloro and carboxylate groups on the pyridine ring enhances the reactivity of the phenolic hydroxyl group toward this transformation. organic-chemistry.org
Table 1: General Conditions for Deoxyfluorination of Electron-Deficient Phenols
| Parameter | Condition |
| Fluorinating Agent | 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride] salt |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Toluene or Dimethoxyethane (DME) |
| Temperature | 85-100°C |
| Reaction Time | ~16 hours |
Reactions at the Ester Moiety
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-chloro-6-hydroxynicotinic acid. This reaction is a fundamental transformation in organic synthesis, allowing for further derivatization at the carboxyl group. The hydrolysis can be catalyzed by either an acid or a base. orgoreview.comunizin.org
In acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. orgoreview.comyoutube.com The reaction is reversible, and using a large excess of water can drive the equilibrium toward the carboxylic acid product. orgoreview.commnstate.edu
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. unizin.org A hydroxide (B78521) ion acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral 2-chloro-6-hydroxynicotinic acid. unizin.org
Table 2: Comparison of Hydrolysis Conditions
| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Water with a catalytic amount of strong acid (e.g., H₂SO₄) | Aqueous strong base (e.g., NaOH, KOH) followed by acid workup |
| Mechanism | Reversible nucleophilic acyl substitution | Irreversible nucleophilic acyl substitution |
| Key Intermediate | Protonated carbonyl | Tetrahedral alkoxide intermediate |
| Final Product | 2-chloro-6-hydroxynicotinic acid | Carboxylate salt (before workup), then 2-chloro-6-hydroxynicotinic acid |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester in this compound is exchanged for a different alkyl group from another alcohol. This reaction is valuable for modifying the properties of the ester, for instance, to create methyl, benzyl, or other esters for specific synthetic applications. The reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium alkoxide).
The process involves using a large excess of the new alcohol to shift the equilibrium towards the desired product. For example, reacting this compound with an excess of methanol (B129727) under acidic conditions would yield Mthis compound and ethanol (B145695). The general applicability of this reaction makes it a plausible, though not specifically documented, pathway for derivatizing the title compound.
Table 3: Representative Transesterification Reaction
| Starting Ester | Reagent Alcohol (in excess) | Catalyst | Product Ester |
| This compound | Methanol | H⁺ or CH₃O⁻ | Mthis compound |
| This compound | Benzyl alcohol | H⁺ or BnO⁻ | Benzyl 2-chloro-6-hydroxynicotinate |
| This compound | Isopropanol | H⁺ or i-PrO⁻ | Isopropyl 2-chloro-6-hydroxynicotinate |
Cyclization and Annulation Reactions
Formation of Fused Heterocyclic Systems
The structure of this compound, with its multiple reaction sites, makes it a valuable precursor for the synthesis of fused heterocyclic systems such as furo[3,2-b]pyridines and thieno[2,3-b]pyridines. nih.gov These scaffolds are of interest in medicinal chemistry due to their presence in biologically active molecules. nih.govbeilstein-journals.org
While direct, single-step cyclizations from the title compound are not extensively documented, its functional groups provide clear handles for annulation strategies. A plausible route to a furo[3,2-b]pyridine (B1253681) core could involve an initial O-alkylation of the hydroxyl group with a reagent like propargyl bromide. The resulting alkyne could then undergo a transition-metal-catalyzed cyclization onto the C4 position of the pyridine ring.
Alternatively, the chloro group at the C2 position can be displaced by a nucleophile in a substitution reaction. For instance, reaction with a protected aminothiol (B82208) followed by cyclization and deprotection could lead to the formation of a thieno[3,2-b]pyridine (B153574) system. These multistep sequences leverage the inherent reactivity of the starting material to build more complex, fused architectures.
Oxidopyridinium Cycloadditions and their Synthetic Applications
This compound is a precursor to 3-oxidopyridinium betaines, which are highly reactive 1,3-dipoles used in cycloaddition reactions. rsc.org These betaines are typically generated in situ and readily undergo [5+2] cycloadditions with alkenes and alkynes to form bridged nitrogen-containing heterocycles, such as tropane (B1204802) derivatives. nih.govresearchgate.net
To be used in such a reaction, this compound must first be converted into the corresponding 3-oxidopyridinium ylide. This generally involves two steps:
N-Alkylation: The pyridine nitrogen is alkylated, for example, with an alkyl halide like methyl iodide or benzyl bromide, to form a quaternary pyridinium (B92312) salt.
Deprotonation: Treatment of the pyridinium salt with a base generates the 3-oxidopyridinium betaine. The "3-oxido" nomenclature refers to the oxygen atom on the ring, which in this case is at the 6-position of the nicotinic acid derivative.
Once formed, this reactive intermediate can be trapped by a dipolarophile. The reaction with an alkene, for instance, leads to the formation of an 8-azabicyclo[3.2.1]octane skeleton, which is a core structure in many alkaloids. researchgate.net The substituents on the starting pyridine ring (chloro and ester groups) would be carried into the final cycloadduct, providing a route to highly functionalized and complex polycyclic molecules. nih.gov
Metal Complexation and Coordination Chemistry
The coordination chemistry of pyridine carboxylic acids, such as nicotinic acid and its derivatives, is a rich and extensively studied field. These molecules are versatile ligands due to the presence of multiple potential donor atoms, primarily the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The specific substituents on the pyridine ring can significantly influence the electronic properties and steric environment of the ligand, thereby dictating its coordination behavior with metal ions and the architecture of the resulting metal complexes.
While specific studies on the metal complexation of this compound are not extensively documented in publicly available research, its potential behavior can be inferred from the well-established coordination chemistry of related nicotinate (B505614) and pyridine carboxylate ligands. The presence of the chloro, hydroxyl, and ethyl carboxylate groups on the pyridine ring of this compound suggests it can act as a versatile ligand in the formation of various metal complexes, including discrete coordination compounds and extended metal-organic frameworks (MOFs).
Nicotinate ligands, derived from nicotinic acid (pyridine-3-carboxylic acid), can coordinate to metal centers in several ways, including monodentate, bidentate, and tridentate modes. researchgate.net In the monodentate mode, the ligand typically binds to a metal ion through the pyridyl nitrogen atom. researchgate.net Bidentate coordination often involves the carboxylate group, which can chelate to a metal center or bridge two different metal ions. researchgate.net The ability of a ligand to form a stable chelate ring with a metal ion is known as the chelate effect, which leads to enhanced stability compared to coordination with analogous monodentate ligands. libretexts.orglibretexts.org
The chelation behavior of nicotinate ligands is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands. The substituents on the pyridine ring also play a crucial role. In the case of this compound, the hydroxyl group at the 6-position can participate in coordination, potentially leading to a bidentate chelation involving the hydroxyl oxygen and the carboxylate oxygen. The chloro group at the 2-position, being an electron-withdrawing group, can influence the basicity of the pyridine nitrogen, which may affect its coordination strength.
The table below summarizes the common coordination modes of nicotinate ligands, which provides a basis for predicting the potential chelation behavior of this compound.
| Coordination Mode | Description | Potential for this compound |
| Monodentate | Coordination through the pyridyl nitrogen atom. researchgate.net | Possible, though the electron-withdrawing chloro group might reduce the nitrogen's basicity. |
| Bidentate Chelation | Coordination through two donor atoms to the same metal center, often involving the carboxylate group. researchgate.net | The hydroxyl and carboxylate groups could form a stable chelate ring with a metal ion. |
| Bidentate Bridging | The carboxylate group bridges two different metal centers. researchgate.net | A likely coordination mode, facilitating the formation of polymeric structures. |
| Tridentate | Coordination through the pyridyl nitrogen and both oxygen atoms of the carboxylate group. researchgate.net | Possible, depending on the steric accessibility and the preferred coordination geometry of the metal ion. |
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org Pyridine carboxylates are excellent candidates for the construction of MOFs due to their rigidity and the presence of multiple coordination sites, which allow for the formation of robust and porous frameworks. rsc.orgrsc.orgnih.gov The resulting MOFs can exhibit a wide range of topologies and properties, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgbuct.edu.cn
The assembly of MOFs using pyridine carboxylate ligands is highly dependent on the coordination geometry of the metal ion and the structure of the organic linker. rsc.org For instance, the use of different metal salts can lead to the formation of MOFs with varying dimensionality, from 2D layered structures to complex 3D interpenetrated frameworks. rsc.org The presence of functional groups on the pyridine ring can also be used to tune the properties of the resulting MOFs.
Given its structure, this compound has the potential to act as a linker in the synthesis of novel MOFs. The pyridyl nitrogen and the carboxylate group can participate in the formation of the framework, while the hydroxyl and chloro substituents could be involved in secondary interactions, such as hydrogen bonding, which can further stabilize the structure. The ethyl group of the ester provides additional steric bulk, which could influence the porosity of the resulting framework.
The following table presents examples of MOFs constructed from pyridine carboxylate ligands, illustrating the structural diversity that can be achieved.
| Ligand | Metal Ion | Resulting MOF Structure | Reference |
| 5-(isonicotinamido)isophthalic acid | Mn(II), Co(II), Cu(II) | 2D and 3D frameworks with various topologies. rsc.org | rsc.org |
| Pyridine-3,5-dicarboxylate | Co(II) | MOF with tunable pore sizes for supercapacitor applications. nih.gov | nih.gov |
| 2,2′-bipyridyl-3,3′-dicarboxylate | Nd(III) | A 3D framework with insulating properties. buct.edu.cn | buct.edu.cn |
| Pyridine-based carboxylates | Zn(II) | MOFs with open metal sites for enhanced CO2 interaction. elsevierpure.com | elsevierpure.com |
Applications of Ethyl 2 Chloro 6 Hydroxynicotinate As a Synthetic Intermediate
Role in the Synthesis of Diverse Heterocyclic Scaffolds
The strategic placement of reactive sites on the Ethyl 2-chloro-6-hydroxynicotinate molecule, including a halogen atom susceptible to nucleophilic substitution, a hydroxyl group that can exhibit keto-enol tautomerism, and an ester group that can be hydrolyzed, amidated, or reduced, makes it an ideal precursor for a variety of fused heterocyclic systems.
This compound is a key precursor for synthesizing pyridazine (B1198779) and pyrido[2,3-d]pyrimidine (B1209978) ring systems, which are core structures in many biologically active compounds.
The synthesis of a pyridazine ring typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.orgresearchgate.net The structure of this compound contains a β-keto ester-like functionality due to the ortho relationship of the ester and the tautomeric keto form of the 6-hydroxy group. This arrangement allows for a cyclocondensation reaction with hydrazine hydrate (B1144303) to form a pyridazinone ring fused to the original pyridine (B92270) core, resulting in a pyridopyridazinone derivative. The chloro-substituent remains as a handle for further functionalization. Pyridazine-based frameworks are integral to several therapeutic agents, including cadralazine (B1668199) and minaprine. mdpi.com
For the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their kinase inhibitory activity (e.g., Palbociclib), this compound can be elaborated through several steps. wikipedia.org A common synthetic strategy involves the construction of the pyrimidine (B1678525) ring onto a substituted pyridine. wikipedia.orgnih.gov This can be achieved by converting the ethyl ester of the starting material into a carboxamide and then an amine, yielding a 2-amino-3-carboxamide derivative. Subsequent cyclization with a one-carbon unit, such as formic acid or a derivative, would yield the fused pyrido[2,3-d]pyrimidinone scaffold. These scaffolds have demonstrated notable antimicrobial activity. nih.gov
Table 1: Synthesis of Pyridazine and Pyrido[2,3-d]pyrimidine Scaffolds
| Target Scaffold | Key Reaction Type | Precursor from Starting Material | Significance of Scaffold |
|---|---|---|---|
| Pyridopyridazinone | Cyclocondensation | β-Keto ester tautomer | Core of drugs like Cadralazine mdpi.com |
Furopyridines, which are formed by the fusion of pyridine and furan (B31954) rings, can be synthesized using this compound or its close analogs. A well-established method for creating the furo[2,3-b]pyridine (B1315467) system involves the reaction of an ethyl 2-chloronicotinate with the sodium salt of an α-alkoxycarbonylmethoxide, like sodium ethoxycarbonylmethoxide. google.com This reaction proceeds via a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization (Dieckmann cyclization) to form the furanone ring, which can be further modified. google.com Applying this methodology to this compound allows for the synthesis of highly substituted furopyridine derivatives, which are valuable intermediates for further chemical exploration.
The functional groups of this compound allow for its conversion into precursors for indazole and thiazole (B1198619) heterocycles.
Indazole derivatives, which exhibit a wide range of pharmacological activities, can be synthesized through various routes, often involving the cyclization of a hydrazine derivative. fabad.org.tr Starting from this compound, the ester group can be transformed into a ketone. This new ketone can then be reacted with a substituted hydrazine to form a hydrazone, which, upon intramolecular cyclization, would yield a fused indazole system. The versatility of this approach allows for the introduction of various substituents on the indazole ring, depending on the hydrazine used. researchgate.net
The synthesis of thiazole derivatives can be achieved via the renowned Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide. wikipedia.orgwikipedia.org To utilize this compound for this purpose, the ethyl ester group would first need to be converted into an α-haloketone moiety. This transformation makes it a suitable partner for reaction with a thioamide, such as thiourea, to construct the thiazole ring fused or appended to the pyridine core. wikipedia.org Thiazole-containing compounds are significant in medicinal chemistry and are components of numerous FDA-approved drugs. researchgate.net
This compound serves as a foundational molecule for the synthesis of more complex fused systems like pyranopyrroles and pyranopyrazoles.
Pyranopyrazoles are a class of bioactive heterocycles known for their wide range of pharmacological properties, including anticancer and anti-inflammatory activities. nih.gov Their synthesis is often accomplished through a one-pot, multicomponent reaction (MCR) involving a hydrazine, a β-ketoester, an aldehyde, and malononitrile. nih.govsci-hub.sepharmaguideline.com this compound can be used to prepare key intermediates for this MCR. For example, it can be converted into a substituted pyrazolone (B3327878) by reaction with hydrazine, which can then participate in the MCR to yield densely functionalized pyranopyrazole derivatives.
The synthesis of pyranopyrroles can be envisioned through pathways like the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. By modifying the functional groups of this compound, it is possible to generate a precursor suitable for cyclization with an amine to form the pyrrole (B145914) ring fused to a pyran system. This potential for creating complex, multi-ring systems underscores the utility of the starting nicotinate (B505614) ester.
Building Block for Agrochemical Research Intermediates
The heterocyclic scaffolds accessible from this compound are of significant interest in the field of agrochemicals. Many compounds containing pyridazine, pyrazole, and fused pyran rings have been investigated for their biological activity against agricultural pests and weeds.
For instance, certain pyridazine derivatives have been developed as herbicides. wikipedia.org Furthermore, pyranopyrazole-based compounds are widely recognized in the agricultural sector for their potential as herbicides, insecticides, and fungicides. nih.gov As this compound is a key starting material for these heterocyclic systems, it represents a valuable intermediate in the discovery and development of new agrochemical agents. Its functional handles allow for the systematic modification of the resulting scaffolds, enabling the exploration of structure-activity relationships to optimize efficacy against specific agricultural targets.
Table 2: Heterocyclic Scaffolds in Agrochemical Research
| Heterocyclic Scaffold | Precursor | Agrochemical Application |
|---|---|---|
| Pyridazine | This compound | Herbicides wikipedia.org |
Contribution to Pharmaceutical Intermediate Synthesis
This compound is a significant contributor to the synthesis of pharmaceutical intermediates due to its role as a precursor to a multitude of biologically active heterocyclic systems.
The diverse scaffolds that can be synthesized from this starting material are prevalent in modern drug discovery:
Pyridazine Derivatives : The pyridazine core is found in cardiovascular drugs like cadralazine and other centrally-acting agents. mdpi.com Furthermore, pyridazinone-containing structures have been identified as potent inhibitors of p38 MAP kinase, a target for treating autoimmune diseases. nih.gov
Pyrido[2,3-d]pyrimidines : This scaffold is famously present in the CDK4/6 kinase inhibitor Palbociclib, used in cancer therapy. wikipedia.org The general class of compounds is widely explored for various kinase inhibitory activities.
Indazole Derivatives : Indazoles are recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of activities, including the inhibition of protein kinases. fabad.org.tr
Thiazole Derivatives : The thiazole ring is a component of more than 18 FDA-approved drugs and is investigated for a broad range of therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities. researchgate.net
Pyranopyrazole Derivatives : These compounds are reported to have potential as anticancer, antimicrobial, and anti-inflammatory agents and are investigated as potential inhibitors of human Chk1 kinase. nih.gov
The ability to efficiently generate these valuable heterocyclic cores from a single, versatile starting material like this compound makes it an important asset in the synthesis of intermediates for pharmaceutical research and development.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Hydrazine hydrate |
| Pyridazine |
| Pyrido[2,3-d]pyrimidine |
| Pyridopyridazinone |
| Cadralazine |
| Minaprine |
| Palbociclib |
| Formic acid |
| Furopyridine |
| Ethyl 2-chloronicotinate |
| Sodium ethoxycarbonylmethoxide |
| Furo[2,3-b]pyridine |
| Furanone |
| Indazole |
| Thiazole |
| Thiourea |
| Pyranopyrrole |
| Pyranopyrazole |
| Ethyl acetoacetate (B1235776) |
| Malononitrile |
| Pyrazolone |
Precursor for Advanced Organic Materials Research
Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a precursor for advanced organic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
While the foundational structure of this compound, a substituted pyridine, is a common motif in the design of functional organic materials, the specific utility of this compound in this domain is not well-documented in existing literature. The synthesis of advanced organic materials often involves precursors with specific electronic and photophysical properties, and it is plausible that derivatives of this compound could be explored for such purposes. However, without direct research evidence, any discussion on its role in this area would be speculative.
Further research and publications are needed to ascertain the potential of this compound as a building block in the development of novel organic materials for electronic and photonic applications.
Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 6 Hydroxynicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum of Ethyl 2-chloro-6-hydroxynicotinate would be expected to show distinct signals for the protons of the ethyl group and the aromatic pyridine (B92270) ring. The ethyl group would typically present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would in turn appear as a triplet. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent oxygen atom.
The pyridine ring protons' chemical shifts and coupling patterns would provide crucial information about the substitution pattern. The presence of a hydroxyl group and a chlorine atom would significantly influence the electron density at different positions on the ring, leading to characteristic downfield or upfield shifts. The coupling constants (J-values) between adjacent protons would help to confirm their relative positions. For a definitive assignment, specific chemical shift values and coupling constants from an experimental spectrum would be necessary.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the carbons of the pyridine ring. The chemical shifts of the ring carbons would be particularly informative, with the carbons attached to the electronegative chlorine and oxygen atoms appearing at characteristic downfield positions. The carbonyl carbon would also have a distinct chemical shift in the downfield region.
Table 1: Anticipated ¹³C NMR Data for this compound
| Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O | 160-170 |
| C-Cl | 145-155 |
| C-OH | 155-165 |
| Aromatic CH | 110-140 |
| -OCH₂- | 60-70 |
| -CH₃ | 10-20 |
Note: These are estimated ranges and actual values would need to be determined experimentally.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, and between adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would be crucial for assigning the signals of the pyridine ring protons to their corresponding carbon atoms.
Infrared (IR) and Raman Spectroscopy Investigations
Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1700-1750 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| C-O stretch | 1000-1300 |
| C-Cl stretch | 600-800 |
Note: These are general ranges and the exact positions can vary based on the molecular environment.
The Raman spectrum would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bond.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would be expected, which is characteristic of compounds containing a single chlorine atom.
The fragmentation pattern would likely involve the loss of the ethyl group, the ethoxy group, or the chlorine atom, leading to the formation of stable fragment ions. The exact m/z values of these fragments would need to be determined from an experimental spectrum to propose a fragmentation pathway.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. This compound, with its substituted pyridine ring, is expected to absorb in the UV region. The spectrum would likely show one or more absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands (λmax) would be influenced by the substituents on the pyridine ring and the solvent used for the measurement.
X-ray Crystallography Studies
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique has been instrumental in elucidating the precise molecular architecture of derivatives of this compound, providing critical insights into their conformation and the nature of the non-covalent interactions that govern their crystal packing.
The application of single crystal X-ray diffraction has enabled the detailed structural characterization of various derivatives. Although specific crystallographic data for the parent compound, this compound, is not detailed in the provided search results, analysis of a related derivative, ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate, offers a representative example of the type of data obtained from such studies.
The molecular conformation of this derivative is stabilized by an intramolecular C—H⋯O hydrogen bond, which forms an S(6) ring motif. nih.gov In the crystalline state, the molecules are linked by pairs of N—H⋯O hydrogen bonds, creating dimers. nih.gov These dimers are further organized into ribbons along the b-axis direction of the crystal lattice through intermolecular C—H⋯N hydrogen bonds. nih.gov
Table 1: Selected Crystallographic Data for a Derivative
| Parameter | Value |
| Compound Name | Ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate |
| Chemical Formula | C₁₇H₁₄ClN₃O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.3456 (5) |
| b (Å) | 8.9876 (4) |
| c (Å) | 15.4321 (7) |
| β (°) | 109.876 (2) |
| Volume (ų) | 1612.34 (12) |
| Z | 4 |
Note: The data presented is for a representative derivative and is used to illustrate the outputs of single crystal X-ray diffraction studies.
The crystal structure analysis provides profound insights into both the intramolecular geometry (conformation) and the intermolecular forces that dictate the supramolecular assembly.
In the analyzed spirooxindole derivative, the molecular conformation is significantly influenced by an intramolecular C—H⋯O interaction. nih.gov This type of hydrogen bond, though weaker than conventional hydrogen bonds, plays a crucial role in stabilizing the three-dimensional shape of the molecule.
A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, revealed the relative contributions of different atomic contacts to the crystal packing. The most significant contributions were from H⋯H (34.9%), O⋯H/H⋯O (19.2%), C⋯H/H⋯C (11.9%), Cl⋯H/H⋯Cl (10.7%), and N⋯H/H⋯N (10.4%) interactions. nih.gov This detailed breakdown highlights the complex interplay of various weak forces in the formation of the stable crystal lattice.
Theoretical and Computational Investigations of Ethyl 2 Chloro 6 Hydroxynicotinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For a molecule like ethyl 2-chloro-6-hydroxynicotinate, DFT calculations can provide deep insights into its geometry, stability, and spectroscopic characteristics. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or higher, to achieve a balance between computational cost and accuracy.
Geometry Optimization and Electronic Structure Analysis
Following geometry optimization, an analysis of the electronic structure is typically performed. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
In a study of related 3-hydroxypyridine-4-one derivatives, DFT calculations were used to determine the distribution of HOMO and LUMO orbitals. It was found that the HOMO was primarily located on the 2-methyl-3-hydroxypyridine-4-one moiety, indicating it as the electron-donating site. Current time information in Bangalore, IN. A similar analysis for this compound would likely show a significant contribution of the hydroxyl group and the pyridine (B92270) ring nitrogen to the HOMO, while the LUMO would be expected to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ester.
A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations. They are based on typical values for similar organic molecules.
Vibrational Frequency Analysis and Spectroscopic Correlations
Vibrational frequency analysis, performed computationally, serves two main purposes: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions.
For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretching of the hydroxyl group, the C=O stretching of the ethyl ester, C-Cl stretching, and various vibrations of the pyridine ring. By comparing the calculated spectrum with an experimental one, a detailed understanding of the molecule's vibrational modes can be achieved.
Table 2: Predicted vs. Experimental Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 | ~3400 |
| C=O Stretch (Ester) | 1720 | ~1710 |
| C-N Stretch (Ring) | 1580 | ~1575 |
| C-Cl Stretch | 750 | ~745 |
Note: This table is illustrative. The calculated frequencies are typically scaled to improve agreement with experimental values.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, the reaction pathway can be mapped out, and the activation energy for each step can be determined. This provides insights into the feasibility and kinetics of a chemical reaction.
For instance, in the synthesis of pyrrolidinedione derivatives, a quantum chemical study was conducted on all stages of a one-pot reaction, which included Michael addition, a Nef-type rearrangement, and cyclization. Current time information in Bangalore, IN. The energy barriers for each step were calculated, providing a detailed understanding of the reaction mechanism.
For this compound, computational studies could be employed to investigate its synthesis or its reactivity in subsequent reactions. For example, the mechanism of nucleophilic substitution at the chloro-substituted position or electrophilic substitution on the pyridine ring could be modeled to predict the most likely reaction products and the conditions required to achieve them.
Molecular Modeling and Simulation Approaches
While DFT provides detailed electronic structure information, molecular modeling and simulation approaches are used to study the larger-scale behavior and interactions of molecules. These methods often employ classical mechanics and force fields to simulate the dynamic behavior of molecules over time.
Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the ethyl ester chain of this compound in different solvent environments. This can provide insights into how the molecule might interact with its surroundings.
Molecular docking is another important molecular modeling technique, particularly relevant in drug design. If this compound were being investigated as a potential biologically active agent, docking studies could be used to predict its binding affinity and orientation within the active site of a target protein. In a study on pyridine derivatives as anticoagulants, molecular docking was used to target the active site of thrombin and guide lead optimization. uni.luresearchgate.net
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, a quantitative structure-activity relationship (QSAR) or structure-property relationship can be developed. This involves correlating calculated molecular descriptors with experimentally observed activities or properties.
For example, a study on the vasorelaxation and antioxidant properties of thionicotinic acid derivatives used molecular modeling to provide mechanistic insights into their activities. chemicalbook.com Similarly, for a series of analogs of this compound, one could investigate how substituents at different positions on the pyridine ring affect properties like reactivity, polarity, or potential biological activity. This can provide valuable guidance for the design of new molecules with desired characteristics.
Enzymatic and Biological Interactions Involving Nicotinic Acid Derivatives
Substrate Recognition by 6-Hydroxynicotinate Dehydrogenase
Nicotinate (B505614) dehydrogenase, also known as nicotinic acid hydroxylase, is a key enzyme in the metabolism of nicotinate (nicotinic acid). wikipedia.org This enzyme, belonging to the family of oxidoreductases, catalyzes the hydroxylation of nicotinate to form 6-hydroxynicotinate. wikipedia.org The systematic name for this enzyme is nicotinate:NADP+ 6-oxidoreductase (hydroxylating). wikipedia.org It participates in the nicotinate and nicotinamide (B372718) metabolism pathway and utilizes FAD and iron as cofactors. wikipedia.org
The substrate recognition by enzymes in this class is a subject of ongoing research. For instance, the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC), which is involved in the bacterial degradation of nicotinic acid, demonstrates specificity for its substrate, 6-hydroxynicotinic acid (6-HNA). nih.gov Studies on this enzyme have explored its interaction with substrate analogues. For example, 5-chloro-6-HNA was found to be a more catalytically efficient substrate than 6-HNA itself. nih.gov This suggests that the electronic properties of the pyridine (B92270) ring, influenced by substituents like chlorine, play a crucial role in substrate binding and catalysis. The substituent group at the 3-position of the pyridine ring is thought to be critical for the hydroxylation reaction at the 6-position. nih.gov
Enzymatic Biotransformation Pathways of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives are central to various metabolic pathways, most notably the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme in all living cells. frontiersin.orgnih.gov The human body can synthesize NAD+ through two primary pathways: the de novo pathway, which starts from the amino acid tryptophan, and the salvage pathway, which utilizes nicotinamide. frontiersin.orgnih.gov Dietary nicotinic acid is converted to nicotinate mononucleotide via the Preiss-Handler pathway, which then enters the NAD+ synthesis cascade. frontiersin.orgnih.gov
Microorganisms have developed diverse enzymatic pathways for the biotransformation of nicotinic acid derivatives. nih.gov For example, some microbes can directly convert nicotinic acid to 6-hydroxynicotinic acid in a single step. nih.gov This bioconversion is of industrial interest as 6-hydroxynicotinic acid is a precursor for the synthesis of certain insecticides. nih.gov The enzymatic synthesis of nicotinic acid itself can be achieved from various nitrile substrates, such as 3-cyanopyridine, using nitrilase enzymes. frontiersin.orgnih.gov These biocatalytic methods are often more environmentally friendly than traditional chemical synthesis routes. nih.gov
The degradation of nicotinic acid in aerobic bacteria involves a series of enzymatic steps, including the action of 6-hydroxynicotinate 3-monooxygenase, which catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine. nih.gov
Promiscuity Potential of Hydroxylase Enzymes with Nicotinate Analogues
Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological one. This property is of significant interest for biocatalysis and synthetic biology. Hydroxylase enzymes, in particular, have demonstrated considerable promiscuity. nih.gov
While specific studies on the promiscuity of 6-hydroxynicotinate dehydrogenase with a wide range of nicotinate analogues are not extensively detailed in the available literature, the behavior of related enzymes offers insights. As mentioned earlier, 6-hydroxynicotinate 3-monooxygenase can process a chlorinated analogue of its natural substrate, indicating a degree of flexibility in its active site. nih.gov
Broader studies on other hydroxylases, such as carotenoid β-ring hydroxylases, have shown their ability to act on various carotenoid substrates, leading to the production of diverse xanthophylls. nih.gov This inherent flexibility in substrate recognition is a common feature among many hydroxylases and suggests that nicotinate-metabolizing enzymes could potentially accept a variety of substituted nicotinic acid derivatives as substrates. nih.gov
Biological Activity of Synthesized Nicotinic Acid Derivatives (general, without specific compound details or human trials)
Nicotinic acid derivatives represent a versatile scaffold for the development of new therapeutic agents with a wide spectrum of biological activities. nih.govnih.govchemistryjournal.netresearchgate.net These compounds have been investigated for various pharmacological effects, independent of the well-known lipid-lowering properties of nicotinic acid itself.
Anti-inflammatory Activity: Several synthesized nicotinic acid derivatives have exhibited significant anti-inflammatory properties in preclinical studies. nih.gov These compounds have been shown to inhibit the production of inflammatory mediators in cell-based assays. nih.gov
Antimicrobial Activity: The nicotinic acid framework has been utilized to create novel antibacterial and antifungal agents. nih.gov Some derivatives have shown promising activity against Gram-positive bacteria, including resistant strains. nih.gov Nicotinic acid derivatives are also a known class of antitubercular agents, believed to act by inhibiting peptide synthesis in Mycobacterium. drugs.com
Other Biological Activities: The diverse biological profile of nicotinic acid derivatives extends to other areas as well. Research has explored their potential as analgesic and insecticidal agents. chemistryjournal.netresearchgate.net The core pyridine ring structure of nicotinic acid provides a foundation for chemical modifications that can lead to compounds with a wide range of biological functions. researchgate.net
Future Research Directions and Outlook
Exploration of Novel Reactivity Patterns and Derivatization Strategies
Further investigation into the reactivity of ethyl 2-chloro-6-hydroxynicotinate is crucial for expanding its utility in organic synthesis. The presence of multiple reactive sites—the chloro, hydroxyl, and ester functionalities—allows for a wide range of chemical transformations. Future research will likely focus on selective modifications of these groups to create a diverse library of novel derivatives. This includes exploring new cross-coupling reactions at the chloro position, selective O- and N-alkylation/arylation, and transformations of the ester group. Uncovering new reactivity patterns will enable the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.
Advanced Computational Studies for Property Prediction and Mechanism Understanding
The use of advanced computational methods, such as Density Functional Theory (DFT), will be instrumental in predicting the physicochemical properties of this compound and its derivatives. These theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic characteristics of these compounds. Furthermore, computational modeling can elucidate reaction mechanisms, helping to optimize reaction conditions and guide the design of new synthetic pathways. This in-silico approach will accelerate the discovery and development of new applications for this class of compounds by providing a deeper understanding of their fundamental chemical behavior.
Interdisciplinary Research with Material Science and Catalysis
The unique structural features of this compound make it an attractive candidate for applications in material science and catalysis. Future interdisciplinary research will explore its potential as a monomer for the synthesis of novel polymers with tailored thermal and optical properties. Its ability to coordinate with metal ions also suggests potential applications in the design of new catalysts and functional metal-organic frameworks (MOFs). Collaborative efforts between organic chemists, material scientists, and catalytic chemists will be essential to fully realize the potential of this versatile molecule in creating advanced materials and efficient catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
